N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride
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Overview
Description
The compound contains a thiazolo[5,4-c]pyridine core, which is a heterocyclic compound containing a thiazole ring fused with a pyridine ring . This core is substituted with a benzyl group at the 5-position and a 3-methoxy-2-naphthamide group at the 2-position . The compound is a hydrochloride salt, indicating the presence of a positively charged nitrogen atom that is counterbalanced by a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzyl and naphthamide groups) and a heterocyclic ring (thiazolo[5,4-c]pyridine). The presence of the hydrochloride salt suggests a positively charged nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich aromatic and heterocyclic rings, as well as the positively charged nitrogen atom. The benzyl and naphthamide groups could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic and heterocyclic rings could contribute to its stability and solubility. The hydrochloride salt form would likely increase its water solubility .Scientific Research Applications
Receptor Occupancy and Drug Development
A study by Rabiner et al. (2002) explored 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which are implicated in the treatment of anxiety and depression. This research highlighted the development and human brain occupancy of DU 125530, a selective 5-HT(1A) antagonist, showcasing its potential applications in treating anxiety and mood disorders through positron emission tomography (PET) imaging techniques (Rabiner et al., 2002).
Pharmacokinetics in Malaria Treatment
Feng et al. (1987) investigated the pharmacokinetics of Pyronaridine (PND), an anti-malarial developed in China, in malaria patients. This study provides an example of the detailed analysis required for understanding the distribution, metabolism, and excretion of therapeutic compounds, which could be relevant for similar complex compounds (Feng et al., 1987).
Exposure to Environmental Contaminants
Li et al. (2008) conducted research on the concentration and profile of 22 urinary polycyclic aromatic hydrocarbon metabolites in the US population, which are biomarkers for assessing human exposure to PAHs. This study illustrates the importance of monitoring and analyzing the impact of chemical exposure on human health, potentially relevant for understanding the effects of various chemical compounds on populations (Li et al., 2008).
Metabolism and Excretion of Therapeutic Compounds
Teng et al. (2010) studied the absorption, distribution, metabolism, and excretion of Ticagrelor, a P2Y12 receptor antagonist, in humans. This research exemplifies the comprehensive analysis required to understand the behavior of pharmaceutical compounds within the human body, which could be applied to the study of other complex chemicals (Teng et al., 2010).
Future Directions
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S.ClH/c1-30-22-14-19-10-6-5-9-18(19)13-20(22)24(29)27-25-26-21-11-12-28(16-23(21)31-25)15-17-7-3-2-4-8-17;/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYYZYJZQSPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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